molecular formula C8H12ClN3 B1380665 4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)- CAS No. 1070217-33-2

4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)-

Cat. No. B1380665
CAS RN: 1070217-33-2
M. Wt: 185.65 g/mol
InChI Key: JQWWSYDTJRDYLT-UHFFFAOYSA-N
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Description

“4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C8H12ClN3 . It is utilized in scientific research due to its diverse applications. This compound offers immense potential in areas such as drug discovery, material science, and organic synthesis.

Scientific Research Applications

Supramolecular Architecture

Research on aminopyrimidines, such as "4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)-", demonstrates their importance in the design of co-crystals involving chloro/methyl interchange to form isostructural compounds. This interchange facilitates the formation of supermolecules, showcasing their potential in supramolecular chemistry for creating stable and reliable heterotetramers, which could be advantageous in the development of new pharmaceuticals and materials science (Ebenezer, Muthiah, & Butcher, 2011).

Antimicrobial Efficacy

The synthesis and evaluation of pyrimidine derivatives have revealed their significant antimicrobial activity. By integrating "4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)-" into larger molecular structures, researchers have been able to assess the compounds' efficacy against various bacterial and fungal strains. This suggests the potential for these compounds to be developed into new antimicrobial agents, offering a pathway to combat resistant microbial strains (Patel & Mehta, 2010).

Nonlinear Optical Properties

Investigations into the electronic and optical properties of thiopyrimidine derivatives, including those related to "4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)-", have shown significant promise in nonlinear optics (NLO) applications. These studies provide insights into the potential of aminopyrimidines in enhancing photophysical properties for optoelectronic applications, including the development of materials for NLO devices, which are critical in telecommunications and information processing (Hussain et al., 2020).

High-Performance Polymers

Research on the integration of "4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)-" into polyimides has highlighted the potential for creating high-performance polymers with enhanced thermal stability and mechanical properties. These polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for advanced applications in electronics, aerospace, and automotive industries (Wang et al., 2008).

properties

IUPAC Name

2-tert-butyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWWSYDTJRDYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070217-33-2
Record name 2-tert-butyl-6-chloropyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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